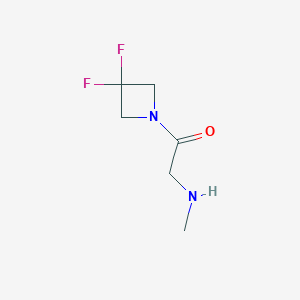

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one

Description

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one is a fluorinated azetidine derivative with a methylamino-substituted ethanone moiety. The azetidine ring, a four-membered saturated heterocycle, confers rigidity and metabolic stability, while the 3,3-difluoro substitution enhances lipophilicity and influences electronic properties.

Properties

IUPAC Name |

1-(3,3-difluoroazetidin-1-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O/c1-9-2-5(11)10-3-6(7,8)4-10/h9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJRYWMDPFBNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 174.22 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly salt-inducible kinases (SIK) . The difluoroazetidine moiety enhances its binding affinity and selectivity towards these targets, which are involved in various cellular processes including metabolism and cell growth.

Pharmacological Effects

- Antitumor Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the therapeutic potential of this compound.

Research Findings

Recent research has focused on optimizing the structure of difluoroazetidine derivatives to enhance their biological activity:

Scientific Research Applications

Medicinal Chemistry

1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one has been investigated for its potential therapeutic applications:

- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties, making it a candidate for further exploration in drug development against viral infections .

- Antiparasitic Properties : Research indicates that derivatives of this compound could be effective against parasites such as Trypanosoma brucei, responsible for human African trypanosomiasis (HAT) .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : Its difluoroazetidine moiety allows for the construction of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization Reactions : The unique structure enables various functionalization reactions, including nucleophilic substitutions and oxidation processes, facilitating the development of new compounds with tailored properties.

Case Study 1: Antiviral Compound Development

A study focused on optimizing derivatives of this compound for antiviral activity demonstrated promising results. Researchers synthesized a series of analogs and evaluated their efficacy against viral strains, identifying several candidates with enhanced activity compared to existing antiviral agents .

Case Study 2: Antiparasitic Activity

In another investigation, researchers explored the antiparasitic potential of this compound against Trypanosoma brucei. The study involved synthesizing various derivatives and assessing their effectiveness in inhibiting parasite growth. Results indicated that certain modifications to the azetidine ring significantly improved bioactivity, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of azetidine- and ethanone-containing molecules. Below is a detailed comparison based on substituent variations, synthetic routes, and inferred properties:

Table 1: Key Structural Analogs and Their Features

Azetidine Ring Modifications

- Fluorination: The 3,3-difluoro substitution in the target compound contrasts with 3-aminoazetidine analogs (e.g., ). Fluorination reduces basicity of the azetidine nitrogen and increases membrane permeability compared to amino or hydroxyl groups.

- Rigidity : Azetidine rings are smaller and more strained than piperidine or pyrrolidine counterparts, leading to distinct conformational preferences in drug-receptor interactions .

Ethanone Substituent Variations

- Aromatic vs. Aliphatic: The methylamino group in the target compound differs from fluorinated or chlorinated aryl groups (e.g., ). Aliphatic amines generally exhibit higher basicity, while aryl groups contribute to π-π stacking interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.